molecular formula C10H9BrO2 B12850488 1-(5-Bromobenzofuran-7-yl)ethanol

1-(5-Bromobenzofuran-7-yl)ethanol

Cat. No.: B12850488
M. Wt: 241.08 g/mol
InChI Key: ZZVAUHJRYNLZCW-UHFFFAOYSA-N
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Description

1-(5-Bromobenzofuran-7-yl)ethanol is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound consists of a benzofuran ring substituted with a bromine atom at the 5-position and an ethanol group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromobenzofuran-7-yl)ethanol typically involves the bromination of benzofuran followed by the introduction of the ethanol group. One common method is the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromobenzofuran is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromobenzofuran-7-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted benzofuran.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-Bromobenzofuran-7-carboxylic acid or 5-bromobenzofuran-7-aldehyde.

    Reduction: 5-Hydroxybenzofuran-7-yl)ethanol.

    Substitution: 5-Aminobenzofuran-7-yl)ethanol or 5-Hydroxybenzofuran-7-yl)ethanol.

Scientific Research Applications

1-(5-Bromobenzofuran-7-yl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromobenzofuran-7-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(5-Bromobenzofuran-7-yl)ethanol can be compared with other similar compounds, such as:

    5-Bromobenzofuran: Lacks the ethanol group, making it less versatile in terms of chemical reactivity.

    1-(5-Methoxybenzofuran-7-yl)ethanol: Contains a methoxy group instead of a bromine atom, which may result in different biological activities.

    1-(5-Chlorobenzofuran-7-yl)ethanol: Contains a chlorine atom instead of a bromine atom, which may affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

1-(5-bromo-1-benzofuran-7-yl)ethanol

InChI

InChI=1S/C10H9BrO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h2-6,12H,1H3

InChI Key

ZZVAUHJRYNLZCW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC(=C1)Br)C=CO2)O

Origin of Product

United States

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